E955;Trichlorosucrose
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Overview
Description
Sucralose is a widely used artificial sweetener and sugar substitute. It is known for being approximately 600 times sweeter than sucrose (table sugar) and is commonly marketed under the brand name Splenda . Sucralose is unique because it is derived from sucrose by replacing three hydroxyl groups with chlorine atoms, making it non-caloric and indigestible by the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucralose is synthesized from sucrose through a process called selective chlorination. The synthesis involves several steps, including the protection of specific hydroxyl groups, chlorination, and deprotection . The primary hydroxyl groups of sucrose are first protected using trityl chloride, followed by peracetylation with acetic anhydride to protect the remaining hydroxyl groups . The protected intermediate is then selectively chlorinated at the C4 position of the glucose unit and the C1 and C6 positions of the fructose unit . Finally, the protecting groups are removed to yield sucralose .
Industrial Production Methods: Industrial production of sucralose involves similar steps but on a larger scale. The process typically includes the use of chlorinating reagents in a non-proton type polar solvent to form chlorinated sucrose, followed by de-acylation in a sodium methoxide/methanol system to produce sucralose . This method offers high yield rates and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sucralose primarily undergoes substitution reactions due to the presence of chlorine atoms. The selective chlorination process is a key reaction in its synthesis .
Common Reagents and Conditions: The chlorination of sucrose to form sucralose involves reagents such as trityl chloride and acetic anhydride . The reaction conditions typically include acidic environments to facilitate the chlorination and subsequent deprotection steps .
Major Products Formed: The major product formed from the chlorination of sucrose is sucralose, which is characterized by the replacement of three hydroxyl groups with chlorine atoms .
Scientific Research Applications
Sucralose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying selective chlorination reactions . In biology and medicine, sucralose is studied for its effects on metabolism, insulin secretion, and gut microbiota . It is also used in the food industry as a non-caloric sweetener in various products, including beverages, desserts, and baked goods .
Mechanism of Action
This binding initiates a cascade of intracellular events, including the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-triphosphate . This process ultimately leads to the perception of sweetness without the caloric intake associated with sucrose .
Comparison with Similar Compounds
Similar Compounds: Sucralose is often compared to other artificial sweeteners such as aspartame, saccharin, acesulfame potassium, and neotame .
Uniqueness: What sets sucralose apart from these compounds is its stability under heat and acidic conditions, making it suitable for use in a wide range of food products . Additionally, sucralose does not metabolize in the human body, which means it does not contribute to caloric intake or affect blood sugar levels .
Conclusion
Sucralose is a versatile and widely used artificial sweetener with unique properties that make it suitable for various applications in food, medicine, and scientific research. Its stability, non-caloric nature, and high sweetness intensity make it a valuable compound in the quest for healthier sugar alternatives.
Properties
Molecular Formula |
C12H19Cl3O8 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-[(2S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m1/s1 |
InChI Key |
BAQAVOSOZGMPRM-LBJPBCLVSA-N |
Isomeric SMILES |
C(C1C(C(C(C(O1)O[C@@]2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Origin of Product |
United States |
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